[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
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Overview
Description
[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of [(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-acetylphenyl isocyanate with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the helical structure and affecting DNA replication and transcription processes . Additionally, it can inhibit specific enzymes involved in cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate can be compared with other acridine derivatives such as:
2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine: Known for its anticorrosion properties.
Ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate: Used in similar applications but with different structural features. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C24H22N2O4/c1-15(27)16-7-6-8-17(13-16)25-22(28)14-30-24(29)23-18-9-2-4-11-20(18)26-21-12-5-3-10-19(21)23/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3,(H,25,28) |
InChI Key |
CMFDHUUDVATSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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